(3-Chloro-1H-indole-7-yl)phenylmethanone
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The application of indole derivatives for the treatment of various disorders in the human body has been explored .
Scientific Research Applications
Synthesis and Chemical Properties
- A novel synthesis method for similar compounds, such as [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone, was developed, indicating the versatility of these compounds in organic chemistry (Harindran & Rajeswari, 2017).
Pharmacokinetics and Drug Metabolism
- 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), a novel indole compound with antitubulin action, shows potent antitumor activity. Its pharmacokinetics and metabolism were extensively studied in various species, including mice, rats, dogs, monkeys, and humans, highlighting its potential in cancer treatment (Ahn et al., 2011).
Anti-inflammatory Properties
- Research on 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives showed promising anti-inflammatory activity, suggesting therapeutic potential for related compounds in treating inflammation (Rehman, Saini, & Kumar, 2022).
Antimicrobial Activity
- Indole-based 1,3,4-oxadiazoles, including compounds with structures related to (3-Chloro-1H-indole-7-yl)phenylmethanone, exhibited significant antibacterial and antifungal activities, showing their potential in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Anticancer Activity
- A novel bis-indole compound showed potent antitumor activity in vitro and in vivo against prostate cancer, indicating the potential of indole derivatives in cancer therapy (Ahn et al., 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by (3-Chloro-1H-indole-7-yl)phenylmethanone would depend on its specific targets and mode of action.
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that this compound could potentially influence a variety of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, indole is a signaling molecule produced by bacteria and plants, and its role in these organisms and their environments has been discussed . Additionally, anthropogenic activities can promote the distribution of indole in the environment .
Properties
IUPAC Name |
(3-chloro-1H-indol-7-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-9-17-14-11(13)7-4-8-12(14)15(18)10-5-2-1-3-6-10/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBKYYMGXDDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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